molecular formula C22H22FN3O2 B12371128 N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide

N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide

Cat. No.: B12371128
M. Wt: 379.4 g/mol
InChI Key: AGCOYFTXZGJTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a fluoro-substituted isoquinoline moiety and an oxazole ring. It has been studied for its ability to modulate voltage-gated potassium channels, making it a promising candidate for the treatment of various neurological disorders .

Preparation Methods

The synthesis of N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide involves several steps. The key synthetic route includes the formation of the isoquinoline and oxazole rings, followed by their coupling. The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by modulating voltage-gated potassium channels. It binds to specific sites on these channels, altering their conformation and affecting ion flow. This modulation can help stabilize neuronal activity, making it useful in the treatment of conditions like epilepsy. The molecular targets include the potassium channel subunits, and the pathways involved are related to ion transport and neuronal excitability .

Comparison with Similar Compounds

Similar compounds include other potassium channel modulators such as:

Properties

Molecular Formula

C22H22FN3O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C22H22FN3O2/c1-13-8-19(26-7-6-16-10-18(23)5-4-17(16)11-26)9-14(2)20(13)25-22(27)21-15(3)24-12-28-21/h4-5,8-10,12H,6-7,11H2,1-3H3,(H,25,27)

InChI Key

AGCOYFTXZGJTRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=C(N=CO2)C)C)N3CCC4=C(C3)C=CC(=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.